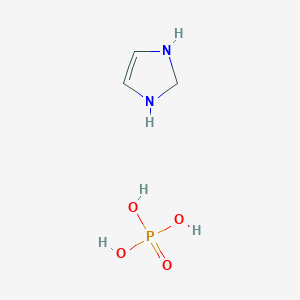

2,3-dihydro-1H-imidazole;phosphoric acid

Description

Properties

CAS No. |

65438-34-8 |

|---|---|

Molecular Formula |

C3H9N2O4P |

Molecular Weight |

168.09 g/mol |

IUPAC Name |

2,3-dihydro-1H-imidazole;phosphoric acid |

InChI |

InChI=1S/C3H6N2.H3O4P/c1-2-5-3-4-1;1-5(2,3)4/h1-2,4-5H,3H2;(H3,1,2,3,4) |

InChI Key |

MLDPLQSGBAWDBK-UHFFFAOYSA-N |

Canonical SMILES |

C1NC=CN1.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 2,3 Dihydro 1h Imidazole;phosphoric Acid Constructs

Direct Synthesis Routes of 2,3-Dihydro-1H-imidazole;Phosphoric Acid Salts and Complexes

The direct synthesis of 2,3-dihydro-1H-imidazole;phosphoric acid involves an acid-base reaction between the basic dihydroimidazole (B8729859) ring and phosphoric acid. This typically results in the formation of a phosphate (B84403) salt. While specific literature detailing the synthesis of the simple "2,3-dihydro-1H-imidazole;phosphoric acid" salt is not extensively available, the synthesis of related imidazole-phosphoric acid salts is well-documented and provides a clear procedural basis. google.com

For instance, imidazole-phosphate salts are prepared by dissolving an imidazole (B134444) derivative in a suitable solvent, such as methanol, and then slowly adding orthophosphoric acid. google.com This leads to the precipitation of the corresponding phosphate salt, which can then be isolated through filtration, washed, and dried. google.com The stoichiometry of the reactants can be varied, but a near 1:1 molar ratio is common. google.com This method is applicable to various substituted imidazoles and can be logically extended to the synthesis of the 2,3-dihydro-1H-imidazole salt.

The reaction of ethyleneamines, including ethylenediamine (B42938) (a precursor to dihydroimidazole), with phosphoric acid, polyphosphoric acid, or pyrophosphoric acid is another direct route to produce related compounds, often for applications such as flame retardants. google.comgoogle.com In these processes, the ratio of the acid to the ethyleneamine is controlled to achieve a final product with a specific pH when dissolved in water. google.comgoogle.com

Table 1: General Conditions for Imidazole-Phosphate Salt Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Imidazole derivative, Orthophosphoric acid | google.com |

| Solvent | Methanol | google.com |

| Stoichiometry | ~1:1 molar ratio (imidazole:phosphoric acid) | google.com |

| Procedure | Slow addition of acid to dissolved imidazole | google.com |

Indirect Synthetic Pathways Utilizing Phosphoric Acid and Dihydroimidazole Precursors

Phosphoric acid and its derivatives play a crucial role as catalysts and reagents in a variety of reactions that lead to the formation or functionalization of the dihydroimidazole core structure.

Polyphosphoric Acid Mediated Cyclization Reactions for Dihydroimidazole Formation

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a strong acid catalyst and a powerful dehydrating agent. It is particularly effective in promoting cyclization reactions to form heterocycles. While direct PPA-mediated synthesis of 2,3-dihydro-1H-imidazole from simple precursors like ethylenediamine and a carboxylic acid is not the most common method, PPA is known to facilitate related cyclodehydration reactions. For example, the reaction of ethylenediamine with acids like polyphosphoric acid is used to create flame retardant compositions. google.com This indicates PPA's capability to react with and mediate transformations of dihydroimidazole precursors.

Chiral Phosphoric Acid Catalysis in Asymmetric Synthesis of Dihydroimidazole Derivatives

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide array of asymmetric organic transformations. Their unique structural motif, featuring a stereogenic binaphthyl backbone, allows for the creation of a well-defined chiral environment around the acidic proton. This has been successfully applied to the synthesis of chiral molecules containing the dihydroimidazole moiety.

Although specific examples focused solely on 2,3-dihydro-1H-imidazole are specialized, the principle of CPA catalysis is broadly applicable to the asymmetric synthesis of N-heterocycles. The catalyst protonates a substrate, and the chiral counteranion directs the stereochemical outcome of the subsequent reaction step. This methodology is instrumental in producing enantiomerically enriched dihydroimidazole derivatives, which are valuable as chiral ligands and pharmaceutical intermediates.

Phosphorylation Reactions for Imidazole-Containing Polymeric Architectures

Phosphorylation is a key strategy for modifying the properties of polymers. In the context of imidazole-containing polymers, phosphoric acid can be used to introduce phosphate groups onto the polymer backbone or the imidazole side chains. This process can significantly alter the polymer's solubility, thermal stability, and ion-exchange capabilities.

Phosphorimidazolides, which are compounds where a phosphoryl group is attached to an imidazole nitrogen, are key intermediates in these types of transformations and are studied for their role in pre-biotic nucleotide polymerization. wikipedia.org These reactive species can facilitate the formation of phosphoanhydride bonds. wikipedia.org

Solvent-Free Synthetic Protocols for Dihydroimidazole and Related Heterocycles Using Phosphoric Acid as a Catalyst

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable. Phosphoric acid can function as an efficient catalyst in such protocols for the synthesis of heterocyclic compounds. While many modern methods for synthesizing 2-imidazolines (dihydroimidazoles) focus on other catalysts like iron(III) phosphate or iodine, the use of a strong acid catalyst like phosphoric acid under solvent-free conditions is a viable strategy. ingentaconnect.com These reactions often involve the condensation of a diamine, such as ethylenediamine, with an aldehyde or nitrile at elevated temperatures. ingentaconnect.comchemicalbook.com The acid catalyst activates the carbonyl or nitrile group, facilitating the nucleophilic attack by the diamine and subsequent cyclization and dehydration to form the dihydroimidazole ring.

Table 2: Catalytic Approaches in Dihydroimidazole Synthesis

| Method | Catalyst/Reagent | Key Feature |

|---|---|---|

| Solvent-Free Synthesis | Iron (III) Phosphate | Heterogeneous, recyclable catalyst for green chemistry. ingentaconnect.com |

| Amine Amination | Cu(OAc)₂ / K₃PO₄ | Enables C-H amination of N-alkylamidines to form dihydroimidazoles. organic-chemistry.org |

Derivatization Strategies and Functionalization of the Dihydroimidazole Moiety within Phosphoric Acid Environments

The dihydroimidazole ring can undergo various derivatization reactions. Performing these reactions in a phosphoric acid environment can influence the reaction's course and outcome. The acidic medium can protect the basic nitrogen atoms of the ring via protonation, thereby directing reactions to other positions on the ring or on substituents. For example, electrophilic substitution reactions on a substituted dihydroimidazole ring might be directed by the protonated state of the heterocycle.

Furthermore, the phosphate counter-ion itself can participate in the reaction or influence the solubility and reactivity of the intermediates. While specific, detailed research on the derivatization of 2,3-dihydro-1H-imidazole within a phosphoric acid medium is sparse, the fundamental principles of acid catalysis and protecting group chemistry suggest that such an environment would offer unique synthetic possibilities.

Chemical Modification of the Dihydroimidazole Ring Under Acidic Conditions

The use of phosphoric acid as a homogeneous catalyst provides an effective medium for the synthesis and modification of dihydroimidazole derivatives, particularly in the context of benzimidazoles. Phosphoric acid activates substrates by protonating key functional groups, thereby facilitating nucleophilic attack and condensation reactions.

A notable application is the synthesis of 1,2-disubstituted benzimidazoles from the condensation of o-phenylenediamine (B120857) and various aromatic aldehydes. nih.govnih.gov In this reaction, phosphoric acid is believed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. This leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole (B57391) product. The acidic environment provided by the phosphoric acid is crucial for both the initial condensation and the subsequent cyclization steps.

The general mechanism involves the initial protonation of the aldehyde, followed by the formation of bis-imine and mono-imine intermediates. nih.govresearchgate.net Intramolecular nucleophilic attack then leads to the cyclized dihydroimidazole intermediate, which, in the case of benzimidazole synthesis, rapidly oxidizes to the final aromatic product. While the focus of these studies is often on the final benzimidazole product, the dihydroimidazole ring is a key intermediate whose formation is facilitated by the acidic conditions.

Research has demonstrated that this method is efficient, with reactions often proceeding under mild conditions (e.g., 50°C in methanol) and in short time frames (13–30 minutes), affording moderate to excellent yields (61–89%). nih.govnih.gov

Table 1: Phosphoric Acid Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles

Stereoselective Synthesis of Chiral Dihydroimidazole-Based Scaffolds Utilizing Phosphoric Acid Catalysis

The advent of chiral phosphoric acids (CPAs) as Brønsted acid organocatalysts has revolutionized asymmetric synthesis. rsc.orgnih.gov These catalysts create a chiral environment that can effectively control the stereochemical outcome of reactions involving prochiral substrates. In the context of dihydroimidazole synthesis, CPAs have been employed to generate chiral scaffolds with high enantioselectivity.

CPAs function by forming hydrogen bonds with both the electrophile and the nucleophile, organizing them within a chiral pocket and directing the approach of the reactants. This dual activation model is key to their high efficacy in a multitude of asymmetric transformations. nih.gov

An example of this is the synthesis of chiral benzimidazole-derived phosphoric acid and its application as an organo-Brønsted acid catalyst for the asymmetric synthesis of (S)-2-Phenyl-2,3-dihydroquinazolin-4-(1H)-one. researchgate.net Although the product is a dihydroquinazolinone, the principles of asymmetric induction are directly applicable to the synthesis of chiral dihydroimidazoles. In this study, the catalyst (10 mol%) was used in the reaction between an anthranilamide and benzaldehyde, furnishing the product with moderate enantioselectivity. researchgate.net

Furthermore, chiral phosphoric acids have been instrumental in the enantioselective synthesis of axially chiral N-aryl benzimidazoles. rsc.org This is achieved through an enantioselective transfer hydrogenation of an in-situ generated imine, where the N-aryl benzimidazoline acts as the hydrogen donor. The CPA catalyst controls the stereochemistry of the hydrogen transfer, leading to the formation of the axially chiral product.

The versatility of CPAs is also highlighted in their use for the atroposelective and diastereoselective synthesis of 9-aryltetrahydroacridines, demonstrating their ability to control both axial and point chirality simultaneously. rsc.org These examples underscore the potential of chiral phosphoric acid catalysis in the stereoselective construction of complex molecules containing dihydroimidazole-related cores.

Table 2: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Syntheses

A detailed and scientifically accurate article focusing solely on the chemical compound “2,3-dihydro-1H-imidazole;phosphoric acid” cannot be generated based on the currently available scientific literature.

Extensive searches for crystallographic and solid-state chemistry data specific to the complex formed between 2,3-dihydro-1H-imidazole (also known as imidazoline) and phosphoric acid did not yield single-crystal X-ray diffraction data or detailed analyses of its supramolecular structures. The provided search results discuss related, but structurally distinct, systems. These include complexes of phosphoric acid with various other organic bases (such as 4,4′-bipyridine and piperazine), salts of different imidazolium (B1220033) derivatives (like mebendazolium or 1,3-diisopropyl-4,5-dimethylimidazolium) with phosphate or phosphonate (B1237965) anions, and general principles of hydrogen bonding in ionic cocrystals. nih.govnih.govnih.govyu.edu.joresearchgate.net

To fulfill the user's request for specific sections on molecular geometry, bond parameters, conformational analysis, and detailed hydrogen bonding networks for "2,3-dihydro-1H-imidazole;phosphoric acid," specific crystallographic data is essential. Without such data, any attempt to provide the required information, including the mandatory data tables, would be speculative and would not meet the standards of scientific accuracy. The principles of supramolecular chemistry and hydrogen bonding seen in related structures can provide a general understanding of potential interactions, but they cannot be used to generate the precise, quantitative, and compound-specific details mandated by the provided outline.

Advanced Structural Elucidation and Solid State Chemistry of 2,3 Dihydro 1h Imidazole;phosphoric Acid

Phase Behavior and Polymorphism in Dihydroimidazole-Phosphoric Acid Solid Forms

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the phase behavior and polymorphism of the specific compound 2,3-dihydro-1H-imidazole;phosphoric acid. Despite searches for crystallographic data, thermal analysis, and solid-state characterization of this compound, no specific studies detailing its polymorphic forms, phase transitions, or related thermodynamic data were identified.

The investigation into the solid-state chemistry of this compound is essential for understanding its physical properties, stability, and potential applications. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly influence properties such as solubility, melting point, and bioavailability in pharmaceutical contexts. The absence of such data for 2,3-dihydro-1H-imidazole;phosphoric acid indicates a nascent area for future research.

While general studies on the thermal behavior of various imidazolium-based ionic liquids and salts exist, this information is not directly applicable to the specific molecular structure and interactions present in 2,3-dihydro-1H-imidazole;phosphoric acid. Extrapolation from related but distinct compounds would be scientifically unsound.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the lack of available empirical data on the phase behavior and polymorphism of 2,3-dihydro-1H-imidazole;phosphoric acid. Further experimental investigation is required to elucidate these fundamental solid-state properties.

Spectroscopic Methodologies for Probing Molecular Structure and Interactions in 2,3 Dihydro 1h Imidazole;phosphoric Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For the 2,3-dihydro-1H-imidazolium phosphate (B84403) system, ¹H, ¹³C, and ³¹P NMR are particularly informative, with solid-state NMR providing crucial insights into the material's structure in the absence of a solvent.

¹H NMR spectroscopy provides detailed information about the protons within the dihydroimidazolium cation. The chemical shifts of these protons are sensitive to the electronic environment and the nature of the counter-ion. In the 2,3-dihydro-1H-imidazolium cation, there are distinct proton environments: the N-H protons, the C2-methylene protons, and the C4/C5-methylene protons.

The N-H protons are expected to be significantly deshielded due to the positive charge on the nitrogen atoms and their involvement in hydrogen bonding with the phosphate anion. Their chemical shift can be influenced by solvent polarity and temperature. nih.gov The proton at the C2 position in imidazolium-based ionic liquids is known to be particularly sensitive to hydrogen bonding interactions with the anion. nih.gov

The methylene (B1212753) protons on the dihydroimidazole (B8729859) ring (CH₂) will exhibit characteristic chemical shifts. Based on data for related substituted 2,3-dihydro-1H-benzo[d]imidazoles, the CH₂ protons typically appear in the range of 3.0 to 5.0 ppm. rsc.org The specific chemical shifts will depend on the substitution pattern and the conformation of the ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Dihydroimidazolium Protons in a Phosphoric Acid System

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | > 8.0 | Broad singlet | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange. |

| C2-H₂ | ~4.0 - 5.0 | Singlet or AB quartet | The equivalence of these protons depends on the ring conformation and substitution. |

| C4/C5-H₂ | ~3.5 - 4.5 | Multiplet | Protons on the ethylene (B1197577) bridge, may appear as a complex multiplet. |

Note: The chemical shift values are estimates based on related structures and are influenced by solvent, concentration, and temperature. rsc.orgcompoundchem.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the dihydroimidazolium cation. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The C2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded carbon in the heterocyclic ring. In related benzimidazole (B57391) systems, the C2 carbon resonance appears at a significantly downfield chemical shift. mdpi.com The C4 and C5 carbons of the ethylene bridge will have chemical shifts typical for sp³ hybridized carbons in a five-membered ring.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for the Dihydroimidazole Framework

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | ~160 - 170 | Most deshielded carbon due to proximity to two nitrogen atoms. |

| C4 / C5 | ~40 - 50 | Typical range for sp³ carbons in a heterocyclic ring. |

Note: These are approximate chemical shift ranges derived from data on similar heterocyclic systems. rsc.orgmdpi.com

³¹P NMR spectroscopy is an essential technique for studying phosphorus-containing compounds. wikipedia.org Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it is a highly sensitive nucleus for NMR studies. slideshare.net The chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.orgrsc.org

In the 2,3-dihydro-1H-imidazole;phosphoric acid system, the ³¹P NMR spectrum is expected to show a single resonance corresponding to the phosphate anion (H₂PO₄⁻/HPO₄²⁻). The precise chemical shift will be influenced by the pH of the solution and the extent of protonation of the phosphate species. nih.gov The chemical shift of phosphate groups is known to be sensitive to factors such as bond angles and the electronegativity of substituents. slideshare.net In general, the chemical shifts for different phosphate species fall into distinct ranges. nih.gov

Interactive Data Table: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Species

| Phosphorus Species | Typical Chemical Shift (δ, ppm) |

| H₃PO₄ | 0 |

| Orthophosphate (e.g., H₂PO₄⁻) | -5 to 5 |

| Pyrophosphate | -10 to 0 |

| Triphosphate (end groups) | -10 to -5 |

| Triphosphate (middle group) | -25 to -20 |

Note: The observed chemical shift for the phosphate anion in the title system will depend on the equilibrium between different protonation states. rsc.orgnih.gov

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native, solid form, providing information on local structure, dynamics, and intermolecular interactions. For imidazole-phosphate materials, ssNMR can reveal details about the hydrogen-bonding network and the molecular motion of the constituent ions. researchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the proximity of different nuclei. For instance, ¹³C{¹⁴N} ssNMR experiments can be used to identify carbon atoms directly bonded to nitrogen, aiding in the assignment of resonances in the dihydroimidazolium ring. iastate.edu

³¹P ssNMR is particularly useful for probing the local environment of the phosphate anions. The chemical shift anisotropy (CSA) of the phosphorus nucleus can provide information about the symmetry of the phosphate group and its interactions with the surrounding cations.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and the intermolecular forces, such as hydrogen bonding.

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. In the 2,3-dihydro-1H-imidazolium phosphate system, FTIR can be used to identify characteristic vibrations of both the cation and the anion, and to study the hydrogen bonding interactions between them.

The N-H stretching vibrations in the dihydroimidazolium cation are expected to appear as broad bands in the region of 3000-3400 cm⁻¹. The broadening of these bands is a hallmark of hydrogen bonding. rsc.org The C-H stretching vibrations of the methylene groups in the ring will likely be observed in the 2800-3000 cm⁻¹ range. The C=N stretching vibration of the imidazolium (B1220033) core is also a characteristic feature.

The phosphate anion exhibits strong, characteristic vibrations. The P=O and P-O stretching modes are typically found in the 900-1200 cm⁻¹ region. The presence of hydrogen bonding between the phosphate anion and the dihydroimidazolium cation will lead to shifts in the positions and changes in the shapes of these vibrational bands. mdpi.comresearchgate.net Specifically, hydrogen bonding tends to cause a red-shift (shift to lower frequency) and broadening of the stretching vibrations of the participating groups. arxiv.org

Interactive Data Table: Characteristic FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (H-bonded) | Stretching | 3000 - 3400 | Strong, Broad | Broadening is indicative of strong hydrogen bonding. |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium | From the CH₂ groups of the dihydroimidazole ring. |

| C=N | Stretching | ~1600 - 1650 | Medium to Strong | Characteristic of the imidazolium ring. |

| P=O | Stretching | ~1100 - 1300 | Strong | Position is sensitive to hydrogen bonding. |

| P-O | Stretching | ~900 - 1100 | Strong |

Note: The exact positions of the peaks can vary depending on the specific interactions within the crystal lattice. rsc.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy serves as a powerful, non-destructive technique for investigating the vibrational modes of molecules, offering insights that are complementary to infrared (IR) spectroscopy. In the context of the 2,3-dihydro-1H-imidazole;phosphoric acid system, Raman spectroscopy is particularly effective for identifying and assigning the vibrational modes of both the imidazole (B134444) ring and the various forms of the phosphate group. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational energies of the molecule.

The interaction between 2,3-dihydro-1H-imidazole (a base) and phosphoric acid results in proton transfer, forming an imidazolium cation and a dihydrogen phosphate anion. This interaction induces significant changes in the Raman spectra of the individual components. For instance, the protonation of the imidazole ring alters the vibrational frequencies associated with the C=N and C-N bonds, as well as the ring breathing modes. nih.gov

Similarly, the deprotonation of phosphoric acid (H₃PO₄) to dihydrogen phosphate (H₂PO₄⁻) leads to distinct shifts in the P-O bond vibrations. The Raman spectrum of pure phosphoric acid is characterized by vibrations of the PO₄ skeleton, including symmetric and antisymmetric stretching and deformation modes. rsc.orgresearchgate.net Upon deprotonation, the symmetry of the phosphate species changes, resulting in a new set of characteristic Raman bands. The symmetric stretching mode of the PO₂(⁻) group in H₂PO₄⁻, for example, appears as a strong, distinct band. researchgate.net

By analyzing the Raman spectrum of the combined system, researchers can confirm the formation of the salt and assign specific vibrational modes to the resulting ions. This complementary assignment is crucial for a complete understanding of the molecular structure and the nature of the ionic interactions.

Below is a table summarizing key vibrational modes for phosphoric acid and the dihydrogen phosphate ion as identified by Raman spectroscopy.

| Species | Wavenumber (cm⁻¹) | Assignment |

| H₃PO₄ | ~890 | νs(P-(OH)₃) symmetric stretch |

| H₃PO₄ | ~1178 | ν(P=O) phosphoryl stretch |

| H₂PO₄⁻ | ~877 | νs(P(OH)₂) symmetric stretch |

| H₂PO₄⁻ | ~1077 | νs(PO₂) symmetric stretch |

Data compiled from multiple sources. researchgate.net

Other Spectroscopic Techniques (e.g., Near-Infrared Spectroscopy for Phosphoric Acid Concentration)

Beyond vibrational techniques that probe fundamental molecular motions, other spectroscopic methods can be employed for quantitative analysis of the system's components. Near-infrared (NIR) spectroscopy, for example, is a rapid and reliable method for determining the concentration of phosphoric acid in aqueous solutions. process-insights.com

NIR spectroscopy measures the overtone and combination bands of fundamental molecular vibrations, such as those from O-H, C-H, and N-H bonds. process-insights.com While water is a strong absorber in the NIR region, distinct spectral windows can be utilized to quantify solutes. For phosphoric acid determination, the analysis typically focuses on the 1050–1750 nm wavelength range. process-insights.com

The methodology involves creating a quantitative calibration model. This is achieved by measuring the NIR spectra of a series of standard solutions with known phosphoric acid concentrations. A mathematical relationship between the spectral data and the concentration is then established using multivariate regression techniques, such as Partial Least Squares (PLS). process-insights.comresearchgate.net Once the model is developed and validated, the concentration of future samples can be determined in seconds simply by measuring their NIR spectrum. gcms.cz

The primary advantages of this approach are its speed, non-destructive nature, and potential for real-time, in-process monitoring, which can be a significant improvement over time-consuming traditional methods like titration. process-insights.comgcms.cz

The following table provides an overview of a typical application of NIR spectroscopy for analyzing acid concentrations.

| Parameter | Description |

| Technique | Near-Infrared (NIR) Spectroscopy |

| Analyte | Phosphoric Acid (in mixed acid solutions) |

| Wavelength Range | 400–2500 nm |

| Measurement Mode | Transmission |

| Calibration Model | Partial Least Squares (PLS) Regression |

| Key Advantages | Rapid analysis (< 1 minute), non-destructive, no sample preparation, suitable for real-time process control. |

Data based on findings from studies on mixed acid solutions. metrohm.com

Theoretical and Computational Chemistry of 2,3 Dihydro 1h Imidazole;phosphoric Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing the 2,3-dihydro-1H-imidazole;phosphoric acid complex. nih.govresearchgate.net These calculations provide insights into the distribution of electrons, the nature of chemical bonds, and the molecule's inherent reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. libretexts.orgnih.gov

In the 2,3-dihydro-1H-imidazole;phosphoric acid system, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, specifically on the nitrogen atoms. The LUMO is generally associated with the acidic protons of the phosphoric acid moiety, representing the most likely site for accepting an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov DFT calculations allow for the precise determination of these energy levels and the resulting gap, which explains the charge transfer interactions within the molecule. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.90 | Represents the electron-donating capacity, primarily localized on the imidazole moiety. |

| LUMO Energy | -0.48 | Represents the electron-accepting ability, associated with the phosphoric acid component. |

| Energy Gap (ΔE) | 5.42 | Indicates the chemical reactivity and kinetic stability of the complex. |

Note: The values presented are illustrative and based on typical DFT calculations for similar heterocyclic compounds. nih.gov

Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution across a molecule's surface. deeporigin.com By calculating the electrostatic potential at various points, an ESP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). deeporigin.comwuxiapptec.com This provides a powerful method for predicting and understanding intermolecular interactions, including hydrogen bonding and sites for nucleophilic or electrophilic attack. mdpi.com

For the 2,3-dihydro-1H-imidazole;phosphoric acid complex, an ESP map would show:

Negative Potential: Concentrated around the nitrogen atoms of the imidazole ring and the oxygen atoms of the phosphoric acid, indicating these are regions rich in electrons and likely to act as hydrogen bond acceptors.

Positive Potential: Localized around the hydrogen atoms bonded to nitrogen (N-H) in the imidazolium (B1220033) cation and the hydroxyl (O-H) groups of phosphoric acid. These electron-deficient regions are strong hydrogen bond donors.

This clear demarcation of charge helps explain the strong acid-base interaction and the formation of an extensive hydrogen-bond network between the imidazole and phosphoric acid molecules, which is fundamental to the system's properties. rsc.org

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For the 2,3-dihydro-1H-imidazole;phosphoric acid system, DFT can accurately compute:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies for specific bond stretches, such as N-H, O-H, and P=O, typically show good agreement with experimental results after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.netacs.org

NMR Chemical Shifts: DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. The calculated values help in the assignment of experimental peaks and provide a deeper understanding of the electronic environment around each nucleus.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure of the acid-base complex. researchgate.net

Molecular Dynamics Simulations for Proton Transport and Exchange Mechanisms

While quantum chemical calculations provide a static picture of the system, molecular dynamics (MD) simulations offer insights into the dynamic behavior over time. First-principles MD (ab initio MD) simulations are particularly powerful as they compute the forces between atoms "on the fly" using quantum mechanics, allowing for the study of chemical reactions and proton transfer events. rsc.orgarxiv.org

Proton transport in hydrogen-bonded systems like the imidazole-phosphoric acid mixture occurs primarily through two mechanisms: the Grotthuss mechanism and the vehicular mechanism. researchgate.netrsc.org

Grotthuss Mechanism: This "proton hopping" or structural diffusion mechanism involves the transfer of a proton from one molecule to an adjacent one through the breaking and forming of covalent and hydrogen bonds. researchgate.netnih.gov In the context of this system, a proton can hop from an imidazolium cation to a neighboring imidazole molecule or from a phosphoric acid molecule to a dihydrogen phosphate (B84403) anion along a hydrogen-bonded chain. arxiv.orgrsc.org This process allows for long-range proton transport without significant movement of the molecules themselves. rsc.org

MD simulations have shown that in mixtures of imidazole and phosphoric acid, both mechanisms can contribute, but their relative importance depends on the concentration and temperature. rsc.orgresearchgate.net The formation of stable imidazolium–dihydrogenphosphate complexes can shorten the extended hydrogen-bond networks (Grotthuss chains) that are present in pure phosphoric acid, thereby influencing the dominant transport pathway. rsc.orgresearchgate.net

The efficiency of the Grotthuss mechanism is critically dependent on the structure and dynamics of the hydrogen-bond network. rsc.org MD simulations are essential for studying the constant fluctuations in this network, including the breaking, forming, and rearrangement of hydrogen bonds. stanford.edu

Key findings from simulations of imidazole-phosphoric acid systems include:

H-Bond Chain Dynamics: Proton transfer is not a simple hop but is coupled to the collective motion of the hydrogen-bond chain. Fluctuations in the lengths and angles of these bonds are necessary to create a favorable configuration for the proton transfer event. rsc.org

Solvent Reorganization: The reorientation of the imidazole rings and phosphate anions is a crucial and often rate-limiting step in proton conduction. rsc.org After a proton hops, the surrounding molecules must reorganize to accept the next proton, a process that can involve rotational motions. rsc.org Ab initio MD simulations have identified characteristic motions, such as a helical-rotational reorganization of the imidazole H-bond chain, which actively drives the proton away from its original position, facilitating continuous transport. rsc.org

These simulations reveal that proton transport is a complex interplay between the rapid proton hopping events and the slower, large-scale reorganization of the molecular environment. rsc.org

Computational Modeling of Intermolecular Interactions and Crystal Packing in Imidazolium Phosphates

Computational modeling serves as a powerful tool for understanding the intricate network of intermolecular interactions that govern the crystal packing of imidazolium phosphates. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing detailed insights into both the electronic properties and molecular structures of these systems. researchgate.net

Molecular electrostatic potential (MESP) mapping is another valuable computational tool that helps in predicting and understanding molecular reactivity and interaction sites. researchgate.net By visualizing the electron density distribution, researchers can identify the electropositive and electronegative regions of the imidazolium cation and the phosphate anion, thus predicting the most probable sites for intermolecular interactions. For instance, the regions around the hydrogen atoms of the imidazolium ring are typically electropositive, making them favorable sites for interaction with the electronegative oxygen atoms of the phosphate anion. researchgate.net

In addition to strong hydrogen bonds, weaker interactions such as C–H⋯O and C–H⋯F (if fluorinated anions are present) also contribute to the stability of the crystal structure. researchgate.net Furthermore, π–π stacking interactions can occur between the aromatic imidazolium rings of adjacent cations, adding another layer of complexity and stability to the crystal packing. researchgate.net The accuracy of these computational models is often validated by comparing the predicted structural parameters, such as unit cell dimensions, with experimental data obtained from X-ray diffraction. nih.gov However, it has been noted that standard DFT functionals may require empirical dispersion corrections to accurately model the van der Waals interactions that are significant in these systems. nih.gov

The table below summarizes the typical intermolecular interactions observed in imidazolium phosphate crystals, as elucidated by computational modeling.

| Interaction Type | Description | Typical Interacting Groups | Computational Method |

|---|---|---|---|

| Hydrogen Bonding | Strong directional electrostatic interactions. | Imidazolium N-H, C-H with Phosphate O atoms | DFT, MESP |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Between adjacent imidazolium rings | DFT with dispersion correction |

| van der Waals Forces | Weak, non-specific attractive forces. | Throughout the entire crystal structure | DFT with dispersion correction |

| C–H⋯O Interactions | Weak hydrogen bonds. | Imidazolium C-H with Phosphate O atoms | DFT |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involving imidazolium phosphates. By mapping out potential energy surfaces, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.govresearchgate.net Density Functional Theory (DFT) calculations are at the forefront of these investigations, enabling the study of reaction kinetics and thermodynamics with a high degree of accuracy. nih.govresearchgate.net

A key aspect of these computational studies is the exploration of different possible reaction pathways. For instance, in reactions catalyzed by chiral phosphoric acids, DFT calculations can be used to assess various modes of substrate activation and deprotonation. nih.govresearchgate.net By calculating the energy barriers for each potential step, the rate-determining and stereodetermining steps of the reaction can be identified. nih.gov This was demonstrated in studies of the Minisci reaction, where computations revealed that an internal deprotonation assisted by the phosphate anion was the key to understanding the high enantioselectivity observed. nih.govresearchgate.net

The role of the phosphate anion as a proton shuttle or a general base is a common theme in these reaction mechanisms. Computational models can precisely map the movement of protons during the reaction, providing a dynamic picture of the catalytic cycle. The explicit inclusion of solvent effects, often through continuum solvation models, is also crucial for obtaining results that are comparable to experimental observations in solution. nih.gov

Furthermore, computational studies can predict kinetic isotope effects (KIEs), which can then be compared with experimental KIEs to validate the proposed mechanism. nih.gov Agreement between computed and experimental KIEs provides strong evidence for the nature of the transition state and the atoms involved in bond-breaking and bond-forming events. The level of theory and basis set used in the calculations are critical for obtaining reliable results, with higher-level methods like double-hybrid DFT sometimes being employed to refine the energies of key transition states. nih.gov

The following table presents a hypothetical example of computationally determined activation energies for different proposed steps in a reaction involving an imidazolium phosphate system, illustrating how computational data can be used to discern the most likely reaction mechanism.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Rate Determining? |

|---|---|---|---|

| Proton Transfer | Mechanism A: Direct | 15.2 | No |

| Proton Transfer | Mechanism B: Phosphate-assisted | 10.5 | No |

| C-C Bond Formation | Mechanism A: Concerted | 22.8 | Yes |

| C-C Bond Formation | Mechanism B: Stepwise | 25.1 | Yes |

Mechanistic Investigations of Reactions Catalyzed by or Involving Phosphoric Acid and Dihydroimidazoles

Acid-Catalyzed Condensation and Cyclization Mechanisms in the Presence of Phosphoric Acid

Phosphoric acid serves as an effective Brønsted acid catalyst for condensation and cyclization reactions that can lead to the formation of imidazole (B134444) and benzimidazole (B57391) structures. The mechanism hinges on the acid's ability to protonate reactants, thereby activating them for nucleophilic attack.

In a typical synthesis of a 1,2-disubstituted benzimidazole from an o-phenylenediamine (B120857) and an aldehyde, phosphoric acid plays a crucial role in accelerating the reaction. nih.govrsc.org The proposed mechanism proceeds through the following key steps:

Activation of the Carbonyl Group: The phosphoric acid catalyst first protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate.

Dehydration and Imine Formation: The carbinolamine intermediate is then protonated by the acid, facilitating the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting cyclic intermediate undergoes a final dehydration and rearrangement step, again facilitated by the acid catalyst, to yield the stable aromatic benzimidazole ring system.

This catalytic cycle highlights the role of phosphoric acid as a proton shuttle, activating the substrate and facilitating the key bond-forming and elimination steps required for cyclization. nih.gov

Detailed Mechanistic Pathways in Chiral Phosphoric Acid Catalysis for Asymmetric Transformations

Chiral phosphoric acids (CPAs) have become powerful organocatalysts for a wide array of asymmetric transformations, particularly in the reduction of C=N bonds, such as those found in imines and related heterocycles. nih.gove3s-conferences.org These catalysts operate through a bifunctional mechanism, where both the Brønsted acidic proton and the Lewis basic phosphoryl oxygen are involved in organizing the transition state. rsc.org

In the asymmetric transfer hydrogenation of an imine using a Hantzsch ester as the hydrogen source, the mechanism is understood to involve a highly organized ternary complex:

Bifunctional Activation: The CPA activates the imine by donating a proton from its acidic P-OH group to the imine nitrogen. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) of the CPA forms a hydrogen bond with an N-H group on the Hantzsch ester. e3s-conferences.org

Formation of a Chiral Ion Pair: This dual activation brings the imine substrate and the hydride source into close proximity within a well-defined chiral environment created by the catalyst. The protonated imine and the deprotonated phosphate (B84403) form a chiral contact ion pair.

Stereoselective Hydride Transfer: The organized transition state facilitates the stereoselective transfer of a hydride from the Hantzsch ester to the electrophilic iminium carbon. The bulky substituents on the chiral backbone of the CPA effectively shield one face of the imine, directing the hydride attack to the other face and thus controlling the stereochemistry of the newly formed chiral center.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways. rsc.org Furthermore, research has shown that catalyst aggregation (monomer vs. dimer) can significantly impact both the reaction rate and the observed stereoselectivity, adding another layer of mechanistic complexity. rsc.org

| Catalyst Type | Substrate | Key Mechanistic Feature | Outcome |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Imine | Bifunctional activation via H-bonding to imine N and Hantzsch ester N-H | Highly enantioselective reduction to chiral amine |

| CPA | Ketimine | Formation of a ternary complex involving catalyst, substrate, and a benzothiazoline (B1199338) hydrogen source | Excellent yields and enantioselectivities for chiral products e3s-conferences.org |

| CPA | α,β-Unsaturated Carbonyl | Activation of C=O or C=C bond for conjugate addition | Asymmetric reduction of double bonds nih.gov |

Proton Transfer Dynamics and Energy Barriers in Imidazole-Phosphoric Acid Mixtures

The dynamics of proton transfer between phosphoric acid and imidazole are fundamental to understanding their roles in proton exchange membranes and as catalytic partners. Quantum chemical methods and Born-Oppenheimer molecular dynamics (BOMD) simulations have provided a detailed picture of these processes. rsc.org

Studies on phosphoric acid-doped imidazole systems reveal that proton dissociation and transfer are complex events governed by the local environment and hydrogen-bonding networks. rsc.orgresearchgate.net Key findings indicate that imidazole has a strong proton affinity, leading to the formation of stable imidazolium (B1220033)–dihydrogenphosphate complexes. researchgate.net The transfer of a proton from phosphoric acid to imidazole is not a simple one-step event but involves intermediate complexes and is sensitive to the surrounding dielectric environment. rsc.org

Proton Dissociation: A low local-dielectric environment favors the formation of intermediate complexes necessary for proton dissociation.

Proton Stabilization: A high local-dielectric environment is required to stabilize the resulting charge separation and prevent the proton from immediately returning to the phosphate anion. rsc.org

Potential energy scans have been used to calculate the energy barriers for these proton transfer events. In some systems with multiple phosphoric acid molecules, barrierless proton transfer has been observed, suggesting highly efficient proton conductivity pathways. nsf.gov The fluctuations in hydrogen bond lengths and the reorganization of the solvent structure are critical "key molecular motions" that drive the proton transfer process. rsc.org Imidazole's amphoteric nature, allowing it to act as both a proton donor and acceptor, further facilitates these transport pathways. nih.gov

| System | Computational Method | Key Finding | Energy Barrier Insight |

|---|---|---|---|

| H₃PO₄ doped Imidazole (Im) | B3LYP/TZVP and BOMD | Proton exchange requires excess proton conditions and is mediated by H-bond chain fluctuations. rsc.org | The embedded H⁺(H₃PO₄)(Im)₂ complex is the most active for proton dissociation. rsc.org |

| Base + Phosphoric Acid | B3LYP/6-311G** | Proton dissociation from phosphoric acid occurs in all systems, forming ion pairs. nsf.gov | Bases with stronger proton affinity have a greater influence on the energetics of proton transfer. nsf.gov |

| Phosphoric Acid/Imidazole (2:1) | First Principles MD | Imidazole forms very stable imidazolium–dihydrogenphosphate complexes, reducing proton density in the H₃PO₄ phase. researchgate.net | The strong proton affinity of imidazole impairs proton conduction compared to pure phosphoric acid. researchgate.net |

Reaction Pathways of Dihydroimidazole (B8729859) N-Oxide Isomerizations

While specific studies on the isomerization of 2,3-dihydro-1H-imidazole N-oxides are limited, the reaction pathways of the closely related imidazole N-oxides provide significant mechanistic insights into the reactivity of this class of compounds. nih.gov Imidazole N-oxides are versatile substrates that can undergo various transformations, including cycloadditions and coupling reactions. researchgate.netnih.gov

One notable reaction is the deoxygenative [3+2] cycloaddition with ethyl cyanoacetate, where the imidazole N-oxide acts as a 1,3-dipole. A proposed mechanism involves:

Michael-type Addition: The reaction may be initiated by a Michael-type addition of the N-oxide to an activated intermediate.

Cycloaddition: The imidazole N-oxide participates as a 1,3-dipole in a cycloaddition step.

Ring Opening and Rearrangement: The resulting cycloadduct undergoes rearrangement and elimination of an oxygen atom (deoxygenation) to yield the final functionalized imidazole derivative. nih.gov

Another important reaction pathway is the transition-metal-free C–H/C–Li coupling of 2H-imidazole 1-oxides with organolithium reagents, such as pentafluorophenyllithium. This reaction proceeds through a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of the imidazole ring, providing a direct method for C-C bond formation. nih.gov These mechanistic pathways underscore the ability of the N-oxide moiety to activate the imidazole ring system for various synthetic transformations.

Advanced Applications in Chemical Systems and Materials Science

Catalytic Roles in Organic Synthesis and Transformations

The combination of an acidic phosphate (B84403) component and a basic imidazole-derived moiety allows for diverse catalytic activities. This dual functionality is harnessed in heterogeneous catalysis, organocatalysis, and polymer chemistry.

While the direct use of 2,3-dihydro-1H-imidazole;phosphoric acid in heterogeneous catalysis is not extensively documented, the principles of using phosphoric acid on solid supports are well-established and provide a framework for its potential application. Solid phosphoric acid (SPA) catalysts, which consist of a film of phosphoric acid oligomers on a solid support like silica, are utilized in various industrial chemical processes. acs.org The synthesis and structure of SPA catalysts have been studied in detail, with crystalline silicon phosphate phases being identified. acs.org The acidity of these catalysts is attributed to the liquid or glassy solution of phosphoric acid oligomers supported on these phases. acs.org

The application of such supported catalysts is widespread. For instance, a conceptually different and general strategy for the direct immobilization of chiral phosphoric acids (CPAs) on various solid supports, including silica, polystyrene, and aluminum oxide, has been reported. acs.org This immobilization allows for the creation of highly recyclable organocatalysts that can be used in both batch and continuous flow processes without significant degradation. nih.govrsc.org These heterogeneous catalysts have been successfully applied in multi-decagram scale production of optically active compounds, demonstrating their robustness and potential for industrial applications. rsc.orgnih.gov

Table 1: Examples of Solid-Supported Phosphoric Acid Catalysts and Their Applications

| Catalyst System | Solid Support | Application | Key Findings |

| Chiral Phosphoric Acid | Polystyrene | Enantioselective reactions | High performance in batch and continuous flow, highly recyclable. nih.gov |

| Chiral Phosphoric Acid | Silica | Enantioselective addition of thiols to imines | Enabled multi-decagram scale synthesis in a continuous flow process. rsc.org |

| Chiral Phosphoric Acid | Aluminum Oxide | General organic synthesis | Demonstrates the versatility of immobilizing CPAs on various supports. acs.org |

Chiral phosphoric acids (CPAs) have become a prominent class of organocatalysts in asymmetric synthesis. rsc.orgnih.gov Their bifunctional nature, acting as both a Brønsted acid and a Lewis base, allows for effective activation of electrophiles and control of stereoselectivity in a wide range of organic reactions. nih.govrsc.org The modular and tunable structures of CPAs, often derived from BINOL (1,1'-bi-2-naphthol), enable the creation of specific chiral environments to achieve high enantioselectivity. rsc.orgacs.org

The catalytic prowess of CPAs has been demonstrated in numerous enantioselective transformations, including Mannich-type reactions, Friedel-Crafts alkylations, and conjugate additions. rsc.orgresearchgate.net The success of these reactions is often attributed to the ability of the CPA to form noncovalent interactions, such as hydrogen bonds, with the substrates, thereby directing the stereochemical outcome. acs.org The acidity of the CPA plays a crucial role in its catalytic activity, and CPAs can be categorized as common chiral phosphoric acids, chiral phosphoramides, and chiral Brønsted super acids. nih.gov

Table 2: Selected Enantioselective Reactions Catalyzed by Chiral Phosphoric Acids

| Reaction Type | Electrophile | Nucleophile | Catalyst Type | Outcome |

| Mannich-type reaction | Imines | Silyl enol ethers | BINOL-derived CPA | High enantioselectivity in C-C bond formation. rsc.org |

| Friedel-Crafts alkylation | Imines | Indoles | H8-BINOL-derived CPA | Synthesis of axially chiral N,N'-bisindoles. rsc.org |

| Asymmetric C–H bond functionalization | Olefins | - | Chiral Phosphoric Acid | Synthesis of highly enantioselective atropisomers of 1,3-dienes. rsc.org |

Imidazole-phosphoric acid salts have found a significant application as accelerators for the latent curing agent dicyandiamide (B1669379) in one-component epoxy compositions. google.comgoogle.com These salts are formed by the reaction of an imidazole (B134444) with phosphoric acid and remain stable in the epoxy formulation at room temperature. google.comgoogle.com Upon heating, the salt dissociates, releasing the imidazole which then acts as a catalyst for the curing reaction. google.comgoogle.com This provides good shelf stability for one-component epoxy systems. google.comgoogle.com

The effectiveness of these salts as accelerators has been demonstrated in various epoxy applications, including adhesives, decorative and protective coatings, powder coatings, and printed circuit boards. google.comgoogle.com The amount of the imidazole phosphate salt used as an accelerator for dicyandiamide typically ranges from 0.5 to 10 parts by weight per 100 parts by weight of the epoxy resin. google.comgoogle.com The use of these latent curing agents allows for rapid curing at elevated temperatures while maintaining a long pot life at ambient conditions. acs.org

Table 3: Performance of Imidazole-Phosphoric Acid Salts as Cure Accelerators in Epoxy Resins

| Epoxy System | Curing Agent | Accelerator | Key Advantage | Application |

| One-component epoxy | Dicyandiamide | Imidazole Phosphate Salt | Good shelf stability, rapid cure at elevated temperatures. google.comgoogle.com | Adhesives, coatings, electronics. google.comgoogle.com |

| Water-based epoxy | Dicyandiamide | Imidazole Phosphate Salt | Latent curing, controlled reaction. google.comgoogle.com | Water-based coatings and adhesives. google.comgoogle.com |

Proton Conducting Materials and Fuel Cell Technologies

The presence of both proton-donating (phosphoric acid) and proton-accepting (imidazole) moieties makes their combination a promising candidate for the development of proton-conducting materials, particularly for use in fuel cell technologies.

In the realm of polymer electrolyte membrane fuel cells (PEMFCs), there is a significant interest in developing membranes that can operate under anhydrous conditions and at elevated temperatures. researchgate.net Nafion membranes, a standard in the industry, have been modified with imidazole and phosphoric acid to enhance their proton conductivity under such conditions. researchgate.net The imidazole molecules can act as proton carriers, and doping with phosphoric acid can form imidazolium (B1220033) salts, which helps to suppress the poisoning effect of imidazole on the platinum catalyst. researchgate.net

The development of imidazole-containing polymers for high-temperature PEMFCs is an active area of research. researchgate.net These polymers, when doped with phosphoric acid, can exhibit high proton conductivity. For instance, imidazolium-quaternized poly(2,6-dimethyl-1,4-phenylene oxide) has been investigated as a polymer electrolyte, demonstrating the potential of imidazolium-based systems. mdpi.com

Table 4: Proton Conductivity of Imidazole-Phosphate Composite Membranes

| Membrane Type | Operating Condition | Proton Conductivity | Key Feature |

| Nafion-imidazole-H3PO4 | Anhydrous, T > 100 °C | Higher than plain Nafion | Imidazolium-H3PO4 complexes act as proton solvent. researchgate.net |

| Imidazolium-quaternized poly(2,6-dimethyl-1,4-phenylene oxide)/ZIF-8 | - | 1.02–2.43 mS/cm | ZIF-8 filler enhances membrane properties. mdpi.com |

Anhydrous superprotonic molecular conductors, with proton conductivity (σ) exceeding 10⁻⁴ S/cm, are highly sought after for electrolytes in hydrogen fuel cells. scispace.comresearchgate.net The molecular motion of imidazolium cations within a hydrogen-bonded phosphate network has been shown to significantly contribute to proton conduction. scispace.com A salt with a three-dimensional hydrogen-bonded phosphate network with imidazolium cations has been shown to exhibit isotropic anhydrous superprotonic conductivity exceeding 10⁻³ S/cm at around 351 K. scispace.com

The development of solid-state proton conductors with high proton conductivity at low temperatures under anhydrous conditions is a critical step for the advancement of hydrogen-based technologies. nih.gov Materials based on metal phosphates have also shown promise as proton conductors for intermediate temperature applications. mdpi.com Furthermore, protamine-monododecyl phosphate composites, which form self-assembled structures, have demonstrated anhydrous proton conductivity, with the phosphate groups playing a crucial role in the proton conduction pathway. nih.gov

Table 5: Anhydrous Proton Conductivity in Imidazolium Phosphate-Based Materials

| Material | Structure | Conductivity (σ) | Temperature |

| Imidazolium-Phosphate Salt | 3D hydrogen-bonded network | > 10⁻³ S/cm | ~351 K scispace.com |

| Protamine-monododecyl phosphate composite | Self-assembled lamellar structure | 9.5 × 10⁻⁴ S cm⁻¹ | 120–130 °C nih.gov |

Insights into Corrosion Inhibition Mechanisms Using Imidazole Derivatives in Acidic Media

The compound 2,3-dihydro-1H-imidazole, also known as imidazoline (B1206853), belongs to the broader class of imidazole derivatives, which are recognized for their efficacy as corrosion inhibitors, particularly for metals like steel in acidic environments. researchgate.netchemtexltd.comyouzhuchem.com The acidic component of "2,3-dihydro-1H-imidazole;phosphoric acid" itself points to the environment where such inhibitors are crucial. The protective action of these compounds is not due to a single factor but a complex interplay of molecular properties and surface interactions. The fundamental mechanism involves the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. chemtexltd.comkfupm.edu.sa

The effectiveness of imidazole derivatives stems from their molecular structure. researchgate.net These heterocyclic compounds contain nitrogen atoms with lone pairs of electrons and often a π-electron system within the imidazole ring. researchgate.netkfupm.edu.sa These features are crucial for the adsorption process, which can occur through several modes:

Electrostatic Interaction: In acidic solutions, the metal surface typically carries a positive charge, while the inhibitor molecule can be protonated. This leads to an electrostatic attraction, a process known as physisorption. nih.gov

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring can be donated to the vacant d-orbitals of the metal atoms (like iron), forming a coordinate-type bond. nih.govresearchgate.net

Retro-donation: In some cases, electrons from the d-orbitals of the metal may be transferred back to the antibonding molecular orbitals of the inhibitor molecule, further strengthening the bond.

This adsorption process forms a film that acts as a physical barrier, preventing corrosive species from reaching the metal surface. chemtexltd.com Imidazole derivatives are often classified as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. kfupm.edu.sabohrium.com

Electrochemical Evidence

Electrochemical techniques are vital for elucidating the mechanisms of corrosion inhibition. Methods like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization provide quantitative data on the inhibitor's performance.

Potentiodynamic Polarization studies show that imidazole derivatives decrease the corrosion current density (icorr). bohrium.com The change in the corrosion potential (Ecorr) upon addition of the inhibitor indicates whether it predominantly affects the anodic or cathodic reaction. For mixed-type inhibitors, both anodic and cathodic curves are shifted to lower current densities.

Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the inhibitor film at the metal-solution interface. ktu.lt In a typical EIS experiment for a corroding system, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. ktu.lt When an effective inhibitor like an imidazoline derivative is introduced, the Rct value increases significantly, indicating the formation of a protective film that impedes the charge transfer process associated with corrosion. ktu.ltresearchgate.net Concurrently, the double-layer capacitance (Cdl) tends to decrease. This is attributed to the replacement of water molecules (with a higher dielectric constant) at the metal surface by the organic inhibitor molecules (with a lower dielectric constant), effectively increasing the thickness of the electrical double layer. ktu.lt

Table 1: Electrochemical Parameters for Mild Steel in 0.5 M H₂SO₄ with and without Imidazole Derivatives.

| Inhibitor | Concentration (M) | icorr (μA/cm²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | - | 1150 | -480 | - |

| IM-OH | 10-3 | 26.5 | -495 | 97.7 |

| IM-OCH₃ | 10-3 | 12.7 | -488 | 98.9 |

| IM-H | 10-3 | 127.7 | -472 | 88.9 |

This table presents hypothetical data based on typical findings in the literature, such as the study on IM-OH, IM-OCH₃, and IM-H, which demonstrated inhibition efficiencies up to 98.9%. bohrium.com It illustrates the reduction in corrosion current density (icorr) and the high inhibition efficiency achieved with imidazole derivatives.

Adsorption Isotherms and Thermodynamic Considerations

The relationship between the inhibitor concentration and the extent of surface coverage (θ) can be described by adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of imidazole derivatives on metal surfaces. bohrium.commdpi.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. mocedes.org

By analyzing the isotherm data, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated. The value of ΔG°ads provides insight into the nature of the adsorption process. Generally, values around -20 kJ/mol or less positive are associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). mdpi.com For many imidazole derivatives, the calculated ΔG°ads values fall in a range that indicates a combination of both physisorption and chemisorption is involved in the inhibition mechanism. mdpi.com

Table 2: Adsorption and Thermodynamic Parameters for Imidazole Derivatives.

| Inhibitor | Adsorption Isotherm Model | R² | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|---|---|

| IL1 | Langmuir | 0.983 | -35.04 | Mixed (Chemi/Physisorption) |

| IL2 | Langmuir | 0.965 | -34.04 | Mixed (Chemi/Physisorption) |

Data adapted from a study on imidazole-based ionic liquids (IL1 and IL2) on carbon steel. mdpi.com The high R² values indicate a good fit to the Langmuir model, and the ΔG°ads values suggest a mixed mode of adsorption.

Influence of Molecular Structure: Quantum Chemical Insights

Theoretical studies using quantum chemistry calculations, such as Density Functional Theory (DFT), provide deeper insights into the relationship between the molecular structure of an inhibitor and its efficiency. researchgate.netsemanticscholar.orgnih.gov These calculations can determine several key parameters:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing the adsorption process. physchemres.org

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal (retro-donation).

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can facilitate the adsorption process due to electrostatic interactions. icrc.ac.ir

These theoretical calculations consistently support the experimental findings that the electron-donating ability of the imidazole ring, influenced by various substituent groups, plays a pivotal role in its function as a corrosion inhibitor. researchgate.netresearchgate.net The presence of the phosphate group in compounds like imidazoline phosphate can further enhance inhibition through synergistic effects. google.comglobethesis.com

Table 3: Calculated Quantum Chemical Parameters for Imidazole Derivatives.

| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| IM-Cl | -6.14 | -1.89 | 4.25 | 2.93 |

| IM-CH₃ | -5.87 | -1.57 | 4.30 | 3.19 |

This table shows representative DFT calculation results for two imidazole derivatives, IM-Cl and IM-CH₃. nih.gov Such data helps correlate molecular electronic properties with observed inhibition performance.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Challenges

The current understanding of 2,3-dihydro-1H-imidazole, often referred to as imidazoline (B1206853), in conjunction with phosphoric acid, lies at the intersection of classic heterocyclic chemistry and materials science. Dihydroimidazoles are recognized for their utility as intermediates in organic synthesis and as structural motifs in biologically active compounds. thebusinessresearchcompany.com Their interaction with phosphoric acid introduces opportunities for creating novel proton-conducting materials and catalysts. The primary interaction involves the basic nitrogen atoms of the dihydroimidazole (B8729859) ring forming a salt or adduct with the acidic protons of phosphoric acid.

However, significant challenges remain in the comprehensive characterization and application of the specific "2,3-dihydro-1H-imidazole;phosphoric acid" system. A major hurdle is the limited body of research focused directly on this specific salt. While studies on imidazole-phosphoric acid systems are more common, the dihydro- variant presents unique structural and electronic properties that are not yet fully explored. Key challenges include:

Synthesis and Purity: Achieving a well-defined, crystalline salt of 2,3-dihydro-1H-imidazole and phosphoric acid can be challenging. The hygroscopic nature of both precursors and the potential for side reactions or the formation of complex adducts complicates the synthesis of a pure, stoichiometric compound.

Structural Characterization: A detailed understanding of the crystal structure and the nature of the hydrogen bonding network between the dihydroimidazole cation and the phosphate (B84403) anion is crucial for predicting its properties. The lack of extensive crystallographic data for this specific system hinders the development of structure-property relationships.

Stability: The chemical and thermal stability of the dihydroimidazole-phosphoric acid salt is a critical factor for its potential applications, particularly in materials science. Issues such as decomposition, deliquescence, and long-term stability under operational conditions (e.g., in a fuel cell) need to be thoroughly investigated.

Theoretical Modeling: The development of accurate theoretical models to predict the behavior of this system is hampered by the lack of experimental data for validation. Robust computational studies are needed to understand the proton transfer mechanisms and dynamics within the material.

Emerging Methodologies for Synthesis and Characterization of Dihydroimidazole-Phosphoric Acid Systems

Recent advancements in synthetic and analytical techniques offer promising avenues for overcoming the challenges associated with dihydroimidazole-phosphoric acid systems.

Synthesis:

Ultrasound-Assisted Synthesis: Sonochemistry is emerging as a green and efficient method for the synthesis of imidazole-based compounds, often leading to higher yields and shorter reaction times. nih.gov This technique could be adapted for the controlled synthesis of dihydroimidazole-phosphoric acid salts.

Mechanochemistry: Solid-state grinding and milling techniques can provide a solvent-free route to the synthesis of the salt, potentially offering better control over stoichiometry and crystallinity.

Flow Chemistry: Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved product purity and scalability.

Characterization:

Advanced NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atoms in materials. researchgate.net Advanced techniques like fast magic-angle spinning (MAS) can provide high-resolution spectra to elucidate the structure and dynamics of the hydrogen-bonding network in dihydroimidazole-phosphoric acid systems. researchgate.net

X-ray Diffraction (XRD): Single-crystal and powder XRD remain the gold standard for determining the crystal structure of these materials. Advances in synchrotron sources and detectors allow for the analysis of smaller crystals and more complex structures.

Computational Modeling: First-principles molecular dynamics simulations can provide insights into the proton dynamics and transport mechanisms at a molecular level. mdpi.com These simulations can complement experimental data and guide the design of new materials with enhanced properties.

| Technique | Application in Dihydroimidazole-Phosphoric Acid Systems | Potential Insights |

| Ultrasound-Assisted Synthesis | Formation of the salt from 2,3-dihydro-1H-imidazole and phosphoric acid. | Improved reaction rates, higher yields, and enhanced purity. |

| Solid-State NMR | Probing the local atomic environments and molecular dynamics. | Understanding of hydrogen bonding, proton mobility, and structural conformations. |

| X-ray Diffraction | Determination of the crystal structure. | Precise bond lengths, bond angles, and packing arrangements. |

| Computational Modeling | Simulating molecular interactions and proton transfer. | Prediction of material properties and elucidation of reaction mechanisms. |

Untapped Potential in Novel Material Design and Catalytic Processes

The unique properties of dihydroimidazole-phosphoric acid systems suggest significant untapped potential in various fields.

Material Design:

Proton Conductors: The combination of a proton-donating acid and a proton-accepting heterocycle makes these systems promising candidates for anhydrous proton-conducting membranes in fuel cells. researchgate.netacs.org The dihydroimidazole moiety, with its flexible ring and basic nitrogen centers, could facilitate efficient proton transport.

Ionic Liquids: By modifying the substituents on the dihydroimidazole ring, it may be possible to design novel protonic ionic liquids with tunable properties such as viscosity, conductivity, and thermal stability.

Self-Assembled Materials: The directional nature of hydrogen bonds in these systems could be exploited to create self-assembled supramolecular structures with interesting optical or electronic properties.

Catalytic Processes:

Brønsted Acid Catalysis: The acidic protons in the dihydroimidazole-phosphoric acid salt can act as catalysts for a variety of organic reactions, such as esterification, condensation, and cyclization. The use of a solid acid catalyst simplifies product purification and catalyst recovery.

Organocatalysis: Chiral derivatives of dihydroimidazole have been used as organocatalysts. The combination with phosphoric acid could lead to novel bifunctional catalysts that can activate both electrophiles and nucleophiles.

Polymerization Initiators: These salts could potentially act as initiators for the polymerization of certain monomers, offering a route to new polymer architectures.

Interdisciplinary Research Avenues and Prospects for Future Innovation

The future of research on 2,3-dihydro-1H-imidazole;phosphoric acid lies in a multidisciplinary approach that integrates chemistry, materials science, physics, and engineering.

Computational Materials Science: The use of artificial intelligence and machine learning can accelerate the discovery of new dihydroimidazole-based materials with desired properties. researchgate.netarxiv.org High-throughput screening of different substituents and stoichiometries could identify promising candidates for specific applications.

Electrochemical Engineering: The development and testing of fuel cells and other electrochemical devices incorporating these materials will be crucial for translating fundamental research into practical applications. This will require close collaboration between materials chemists and engineers.

Biomimetic Systems: The imidazole (B134444) ring is a key component of many biological systems, and the study of proton transfer in these natural systems can provide inspiration for the design of new synthetic materials.

Green Chemistry: The development of environmentally friendly synthesis methods and the use of these materials as green catalysts will be important areas of future research. The focus will be on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

The exploration of dihydroimidazole-phosphoric acid systems is still in its early stages, but the potential for innovation is vast. By leveraging emerging technologies and fostering interdisciplinary collaborations, researchers can unlock the full potential of these fascinating materials.

Q & A

Q. What are efficient synthetic routes for 2,3-dihydro-1H-imidazole derivatives using phosphoric acid?

Phosphoric acid serves as a homogeneous catalyst in condensation reactions, such as between benzaldehyde and o-phenylenediamine. Optimal conditions include methanol solvent, 50°C, and 7 mol% phosphoric acid, achieving yields up to 92% (Table 4, ). Comparative studies show higher efficiency over traditional catalysts like HCl or ZnCl₂ under mild conditions .

Q. How can researchers characterize synthesized 2,3-dihydro-1H-imidazole-phosphoric acid complexes?

Methodological validation involves:

- Spectroscopic Analysis : IR for functional groups (e.g., NH/OH stretches), - and -NMR for structural confirmation (e.g., aromatic protons at δ 7.2–8.0 ppm) .

- Elemental Analysis : Comparison of calculated vs. experimental C/H/N percentages to verify purity (e.g., ±0.3% tolerance) .

- Melting Point Consistency : Sharp melting ranges (±2°C) confirm crystallinity .

Q. What role does phosphoric acid play in imidazole synthesis compared to Brønsted acids?